molecular formula C35H74BrNO3 B1177084 4-AcetylphenylboronicAcid CAS No. 149104-47-5

4-AcetylphenylboronicAcid

Cat. No.: B1177084
CAS No.: 149104-47-5
InChI Key:
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Description

4-Acetylphenylboronic acid is a boronate compound belonging to a class of synthetic organic compounds. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of 4-Acetylphenylboronic acid is CH₃COC₆H₄B(OH)₂, and it has a molecular weight of 163.97 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of dichlorobis(triphenylphosphine)palladium(II) as the catalyst and potassium carbonate as the base .

Industrial Production Methods: Industrial production of 4-Acetylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxynitrite (ONOO⁻).

    Substitution: Aryl halides, dichlorobis(triphenylphosphine)palladium(II), potassium carbonate.

    Hydroxylation: Copper catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, it undergoes transmetalation with palladium, transferring the boronic acid group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The compound’s reactivity with peroxynitrite involves the formation of hydroxy derivatives, which can be used as probes in biological studies .

Comparison with Similar Compounds

4-Acetylphenylboronic acid can be compared with other similar boronic acids, such as:

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Bromobenzoic acid

Uniqueness: 4-Acetylphenylboronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other boronic acids .

Properties

CAS No.

149104-47-5

Molecular Formula

C35H74BrNO3

Molecular Weight

0

Origin of Product

United States

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